molecular formula C17H13FN2O3S B2742639 3-(3-((4-Fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile CAS No. 1448031-52-4

3-(3-((4-Fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile

Cat. No. B2742639
CAS RN: 1448031-52-4
M. Wt: 344.36
InChI Key: LHQWELHSECGUSI-UHFFFAOYSA-N
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Description

“3-(3-((4-Fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile” is a chemical compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of azetidines, such as “this compound”, can be achieved through various methods. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the use of a catalytic amount of europium (III) trifluoromethanesulfonate (Eu (OTf) 3) to introduce alcohols and thiols, as well as aryl and aliphatic amines, onto the C3 position of 2,3-epoxy alcohols with high regioselectivity .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, a fluorophenyl group, a sulfonyl group, an azetidine group, a carbonyl group, and a benzonitrile group .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be diverse, depending on the conditions and reagents used. For instance, the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

Fluorine-Containing Compound Synthesis

Research by Laporte et al. (2015) focuses on the synthesis of fluoroalkylidene-oxetanes and -azetidines from 3-oxetanone, 3-azetidinone, and fluorosulfones through the Julia–Kocienski reaction. This method enables the preparation of new precursors for fluorinated four-membered rings, which are valuable for developing pharmaceuticals and agrochemicals due to fluorine's ability to modulate biological activity and chemical stability.

Organic Liquids Discriminating Probes

Research by Liu et al. (2016) introduces highly fluorescent derivatives of bis(phenyl-ethynyl)-2-naphthyl (BPEN) incorporating azetidine as an electron-donating unit. These compounds, particularly those with fluorophore variations, demonstrate exceptional capability to distinguish structurally relevant organic liquids, including ethylbenzene and its isomers. This quality makes them competitive solvatochromic probes for chemical sensing applications.

Proton Exchange Membrane Synthesis

Mehmet Sankir et al. (2007) discuss the synthesis of partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers for use in proton exchange membranes (PEMs) for fuel cells. These copolymers offer improved chemical and thermal stability, lower water uptake, and better proton conductivity, highlighting the role of fluorinated compounds in enhancing the performance of energy-related materials.

Fluorinated Scaffolds for Pharmaceutical Research

Research by Merchant et al. (2018) presents a method using sulfones for nickel-catalyzed radical cross-coupling with aryl zinc reagents. This approach is especially beneficial for incorporating fluoroalkyl substituents into pharmaceutically relevant scaffolds, simplifying the synthesis of fluorinated compounds which are essential for drug discovery and development due to their influence on the pharmacokinetic and pharmacodynamic properties of therapeutic agents.

Future Directions

The future directions in the research and development of “3-(3-((4-Fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, further exploration of these structures could lead to the discovery of new therapeutic agents.

properties

IUPAC Name

3-[3-(4-fluorophenyl)sulfonylazetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S/c18-14-4-6-15(7-5-14)24(22,23)16-10-20(11-16)17(21)13-3-1-2-12(8-13)9-19/h1-8,16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQWELHSECGUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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